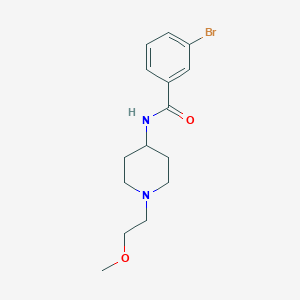
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the benzamide family, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticonvulsant effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide involves the bromination of 3-nitrobenzamide followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 1-(2-methoxyethyl)piperidine-4-carboxylic acid to form the desired product.
Starting Materials
3-nitrobenzamide, hydrogen bromide, sodium nitrite, sodium sulfite, 1-(2-methoxyethyl)piperidine-4-carboxylic acid, sodium borohydride, acetic acid, sodium hydroxide, methanol, ethyl acetate, wate
Reaction
Step 1: Bromination of 3-nitrobenzamide with hydrogen bromide and sodium nitrite in acetic acid to form 3-bromo-2-nitrobenzamide, Step 2: Reduction of 3-bromo-2-nitrobenzamide with sodium sulfite and sodium borohydride in methanol to form 3-bromo-2-aminobenzamide, Step 3: Reaction of 3-bromo-2-aminobenzamide with 1-(2-methoxyethyl)piperidine-4-carboxylic acid in ethyl acetate and sodium hydroxide to form 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
Aplicaciones Científicas De Investigación
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have potent antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. Additionally, this compound has demonstrated anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is not fully understood, but it is believed to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and a weak antagonist at the serotonin 5-HT2A receptor. These actions may contribute to its antipsychotic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the dopaminergic and serotonergic systems, 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has been shown to modulate other neurotransmitter systems, including the glutamatergic and GABAergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in lab experiments is its high potency and selectivity for its target receptors. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the dopaminergic and serotonergic systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
Future research on 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of neurological and psychiatric disorders. Additionally, studies should investigate the pharmacokinetics and toxicology of this compound to determine its safety and efficacy in human subjects. Finally, efforts should be made to develop more efficient and scalable synthesis methods for this compound to facilitate its use in future research.
Propiedades
IUPAC Name |
3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHYOOMADFYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
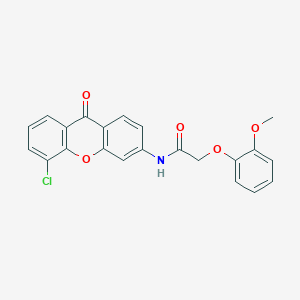

![4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792832.png)
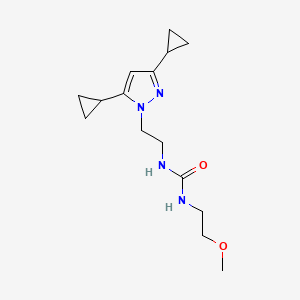

![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)
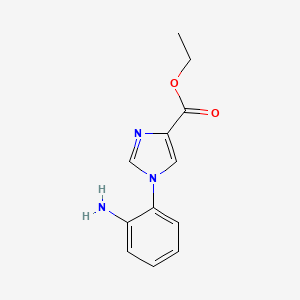
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
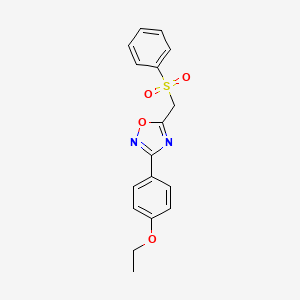
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)